molecular formula C19H18O4 B5740831 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one

Cat. No. B5740831
M. Wt: 310.3 g/mol
InChI Key: ZVORXMXVWHRHHQ-UHFFFAOYSA-N
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Description

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one, also known as DMCM, is a chemical compound that belongs to the coumarin family. It has been widely studied for its potential pharmacological properties, including its role as an anxiolytic and anticonvulsant agent. In

Scientific Research Applications

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its anxiolytic and anticonvulsant properties. It has been shown to have a high affinity for the benzodiazepine receptor, which is involved in the regulation of anxiety and seizures. 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one has also been used in research on the effects of benzodiazepines on memory and learning.

Mechanism of Action

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one enhances the activity of GABA, resulting in increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects in animal models. It has also been shown to impair memory and learning in rodents, which is consistent with the effects of benzodiazepines on cognition.

Advantages and Limitations for Lab Experiments

One advantage of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one is its high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the effects of benzodiazepines on neuronal activity and behavior. However, 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one has limitations as a research tool, as it can cause sedation and impair memory and learning, which may confound experimental results.

Future Directions

Future research on 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications, such as its use as an anxiolytic or anticonvulsant agent. Studies could also investigate the effects of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, research could explore the development of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one analogs with improved pharmacological properties, such as reduced sedation and cognitive impairment.

Synthesis Methods

The synthesis of 3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one involves the condensation of 7,8-dimethoxy-4-methylcoumarin with benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through recrystallization in ethanol.

properties

IUPAC Name

3-benzyl-7,8-dimethoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-14-9-10-16(21-2)18(22-3)17(14)23-19(20)15(12)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVORXMXVWHRHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7,8-dimethoxy-4-methyl-2H-chromen-2-one

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